1-(4-fluorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea
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Overview
Description
1-(4-fluorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea is an organooxygen compound and an organonitrogen compound. It derives from a delta-amino acid.
Scientific Research Applications
Antiviral Activity
Researchers have synthesized derivatives of thioureas and studied their antiviral activity. One such derivative, 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-1-(phenyl)thiourea, demonstrated pronounced activity against the smallpox vaccine virus (Selivanov et al., 2017).
Antimicrobial Activities
New series of thiourea and thiazolidinone derivatives, containing a 1,8-dioxo octahydroacridinyl moiety, were synthesized and tested against various microbial pathogens including Staphylococcus aureus, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans. These compounds demonstrated significant antimicrobial properties (Saljooghi et al., 2017).
Structural and Vibrational Properties
A study on 1-(4-fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas explored their structural and conformational properties using X-ray diffraction and vibrational spectroscopy. These compounds, including one similar to the specified compound, were analyzed to understand their molecular structure and interactions (Saeed et al., 2011).
Photoluminescence Property for Analytical Applications
The compound 1-(2-hydroxyphenyl)thiourea, which shares a structural similarity with the compound , demonstrated photoluminescence properties. This property was utilized for the determination of chromium(VI) ions, showcasing the potential of thioureas in analytical chemistry (Sunil & Rao, 2015).
properties
Product Name |
1-(4-fluorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea |
---|---|
Molecular Formula |
C23H20FN3O3S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl]thiourea |
InChI |
InChI=1S/C23H20FN3O3S/c1-13-2-8-16(9-3-13)27-20(28)18-17-10-11-23(30-17,19(18)21(27)29)12-25-22(31)26-15-6-4-14(24)5-7-15/h2-11,17-19H,12H2,1H3,(H2,25,26,31) |
InChI Key |
ACFCHHALVAZPES-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CNC(=S)NC5=CC=C(C=C5)F |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CNC(=S)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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